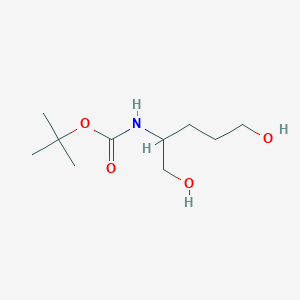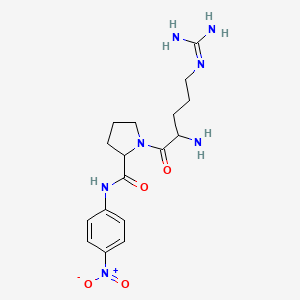![molecular formula C17H15F6N3O2 B13395794 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13395794.png)
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylated aniline derivative:
Cyclobutene ring formation: The next step involves the formation of the cyclobutene ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its reactivity, allowing it to interact with various enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione .
- **3,5-Bis(trifluoromethyl)aniline .
- **3,5-Bis(trifluoromethyl)phenylacetonitrile .
Uniqueness
The uniqueness of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl groups contribute to its high stability and reactivity, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C17H15F6N3O2 |
|---|---|
Peso molecular |
407.31 g/mol |
Nombre IUPAC |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2R)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2/t10-/m1/s1 |
Clave InChI |
UGWHNGHXJQANLX-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13395711.png)
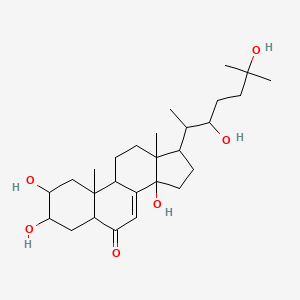
![2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13395728.png)
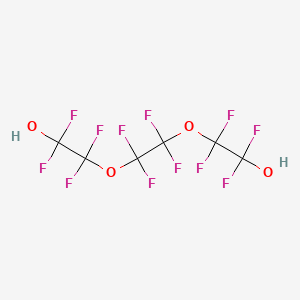
![2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13395734.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid](/img/structure/B13395735.png)
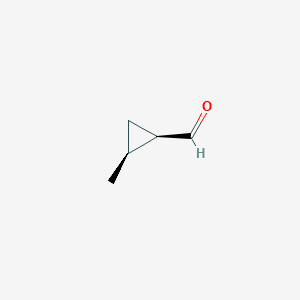
![2-Amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13395755.png)
[(naphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13395760.png)
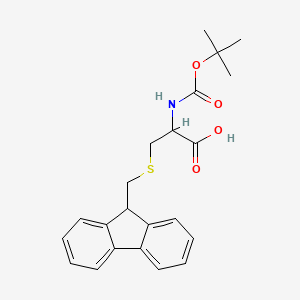
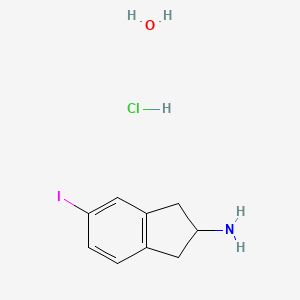
![2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B13395789.png)
